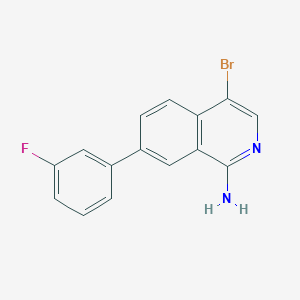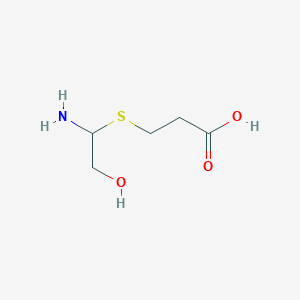
3-((1-Amino-2-hydroxyethyl)thio)propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-Amino-2-hydroxyethyl)thio)propanoic acid is an organic compound with the molecular formula C5H11NO3S It is a derivative of cysteine, an amino acid, and features a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Amino-2-hydroxyethyl)thio)propanoic acid typically involves the reaction of cysteine with ethylene oxide. The reaction proceeds under mild conditions, with the cysteine acting as a nucleophile and attacking the ethylene oxide to form the thioether linkage. The reaction is usually carried out in an aqueous medium at a slightly elevated temperature to facilitate the reaction.
Industrial Production Methods
Industrial production of 3-((1-Amino-2-hydroxyethyl)thio)propanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-((1-Amino-2-hydroxyethyl)thio)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Dithiothreitol, sodium borohydride; usually performed under mild conditions.
Substitution: Various alkylating or acylating agents; reaction conditions depend on the specific reagent used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-((1-Amino-2-hydroxyethyl)thio)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in biochemical pathways and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly for its antioxidant properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-((1-Amino-2-hydroxyethyl)thio)propanoic acid involves its interaction with various molecular targets. The compound can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. It may also interact with enzymes and proteins, modulating their activity and influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cysteine: The parent amino acid from which 3-((1-Amino-2-hydroxyethyl)thio)propanoic acid is derived.
N-Acetylcysteine: A derivative of cysteine with similar antioxidant properties.
Glutathione: A tripeptide containing cysteine, known for its role in cellular antioxidant defense.
Uniqueness
3-((1-Amino-2-hydroxyethyl)thio)propanoic acid is unique due to its specific thioether linkage, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C5H11NO3S |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
3-(1-amino-2-hydroxyethyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C5H11NO3S/c6-4(3-7)10-2-1-5(8)9/h4,7H,1-3,6H2,(H,8,9) |
InChI Key |
WERFUVFRVFVSSF-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC(CO)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



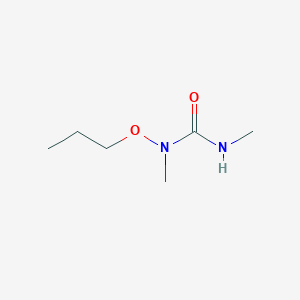
![7H-Pyrano[2,3-D]pyrimidin-7-one](/img/structure/B13098011.png)
![3-(Methyl(6-(2-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate](/img/structure/B13098015.png)
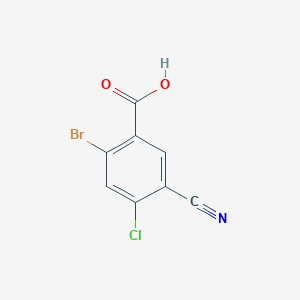

![[4-(Aziridin-1-yl)-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-5-yl]methanol](/img/structure/B13098042.png)

![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,5-dihydro-7-methyl-2-(methylthio)-5-oxo-](/img/structure/B13098061.png)
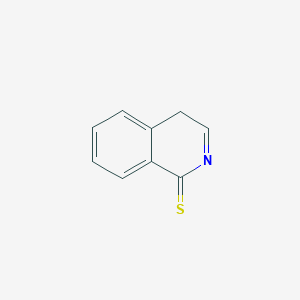
![5,6,7,8-Tetrahydropyrido[3,4-D]pyridazin-4(3H)-one](/img/structure/B13098071.png)
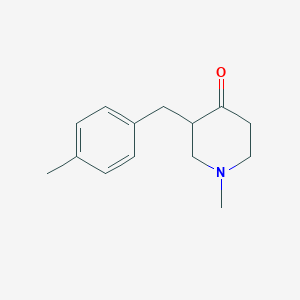
![2,3,5,8-Tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B13098090.png)
